2-(2,4-dichlorophenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide is an organic compound that belongs to the class of phenoxyacetamides. This compound is characterized by the presence of a dichlorophenoxy group and a hydroxymethylphenyl group attached to an acetamide backbone. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide typically involves the following steps:
Preparation of 2,4-dichlorophenol: This can be achieved through the chlorination of phenol.
Formation of 2,4-dichlorophenoxyacetic acid: 2,4-dichlorophenol is reacted with chloroacetic acid under basic conditions to form 2,4-dichlorophenoxyacetic acid.
Amidation Reaction: The 2,4-dichlorophenoxyacetic acid is then reacted with 2-(hydroxymethyl)aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large-scale chlorination of phenol to produce 2,4-dichlorophenol.
Continuous Flow Amidation: Utilizing continuous flow reactors to efficiently carry out the amidation reaction, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) are employed under basic conditions.
Major Products
Oxidation: Formation of 2-(2,4-dichlorophenoxy)-N-[2-(carboxymethyl)phenyl]acetamide.
Reduction: Formation of 2-(2,4-dichlorophenoxy)-N-[2-(aminomethyl)phenyl]acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide is utilized in several scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Employed in the production of herbicides and pesticides due to its phenoxy group.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxy structure.
2,4-Dichlorophenol: A precursor in the synthesis of various phenoxy compounds.
2,4-Dichlorophenyl isocyanate: Used in the production of pesticides and pharmaceuticals.
Uniqueness
2-(2,4-dichlorophenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide is unique due to its combination of a dichlorophenoxy group and a hydroxymethylphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3/c16-11-5-6-14(12(17)7-11)21-9-15(20)18-13-4-2-1-3-10(13)8-19/h1-7,19H,8-9H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEUTXWGRAXTSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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